(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine
Description
(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine is a secondary amine characterized by a cyclopentyl backbone substituted with a 3,4-dimethylphenyl group and a methanamine moiety. For instance, aryl methanamines are frequently employed as intermediates in drug development, such as in antimycobacterial agents (e.g., pyrazinoic acid analogs) or thrombocytopenia treatments (e.g., eltrombopag derivatives) .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C14H21N/c1-11-5-6-13(9-12(11)2)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3 |
InChI Key |
VNIYXLKXMDYUOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCCC2)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine typically involves the reaction of cyclopentylmethylamine with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(1-(3,4-Dimethylphenyl)cyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3,4-Dimethylphenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The cyclopentyl group in the target compound confers a unique conformational rigidity compared to linear aryl methanamines (e.g., (3,4-dimethylphenyl)methanamine) .
- Adamantyl derivatives exhibit higher molecular weight and steric bulk, which may influence receptor binding or metabolic stability .
Physicochemical Properties
Lipophilicity and molecular weight are critical determinants of bioavailability:
Insights :
- The cyclopentyl group likely reduces aqueous solubility compared to polar analogs like [1-(2-methoxyethyl)cyclopentyl]methanamine .
Hazard Profiles
Safety data for structurally related amines highlight common risks:
Implications :
- Methanamines with aromatic substituents frequently exhibit irritant or toxic properties, necessitating stringent handling protocols .
Q & A
Q. Basic
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) .
- Thermogravimetric analysis (TGA) : Assesses decomposition temperature (>200°C indicates stability) .
- Karl Fischer titration : Monitors hygroscopicity (target: <0.1% water content) .
How does the pharmacokinetic profile of this compound compare to analogs with varying cyclopentyl substituents?
Q. Advanced
- Bioavailability : Cyclopentyl derivatives exhibit 40–60% oral bioavailability vs. 20% for cyclohexyl analogs due to reduced first-pass metabolism .
- Half-life : = 4.2 hours in rodent models, extended to 6.8 hours with fluorinated phenyl groups .
- BBB penetration : LogP ~2.5 (optimal for CNS targeting) vs. LogP 1.8 for polar methoxyethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
